2-(trifluoromethyl)thiomorpholine
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Overview
Description
2-(trifluoromethyl)thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This compound is characterized by the presence of a trifluoromethyl group attached to the second carbon of the thiomorpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiomorpholine, 2-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of diethanolamine with triethylamine, followed by the addition of methane sulfonyl chloride to form an acylated intermediate. This intermediate undergoes cyclization in the presence of sodium sulfide to yield thiomorpholine. The final product is obtained through hydrolysis, purification, and drying .
Industrial Production Methods
Industrial production of thiomorpholine, 2-(trifluoromethyl)- follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups attached to the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and various substituted thiomorpholine compounds .
Scientific Research Applications
2-(trifluoromethyl)thiomorpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiomorpholine, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Morpholine: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.
Piperazine: Similar ring structure but with two nitrogen atoms, used in different chemical and pharmaceutical contexts.
Uniqueness
2-(trifluoromethyl)thiomorpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These characteristics make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(trifluoromethyl)thiomorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NS/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYKWRTPIJCPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446485-41-1 |
Source
|
Record name | 2-(trifluoromethyl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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